molecular formula C7H7N3 B3052290 2-(6-Aminopyridin-2-yl)acetonitrile CAS No. 400776-68-3

2-(6-Aminopyridin-2-yl)acetonitrile

Cat. No.: B3052290
CAS No.: 400776-68-3
M. Wt: 133.15 g/mol
InChI Key: MGWKDUSQBNSLTK-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound has gained attention in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-2-yl)acetonitrile typically involves the reaction of 2-bromopyridine with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the use of Grignard reagents, where 2-bromopyridine is treated with magnesium in the presence of acetonitrile to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(6-Aminopyridin-2-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler derivative of pyridine with similar biological activities.

    2-(Pyridin-2-yl)acetonitrile: Lacks the amino group but shares the nitrile functionality.

    2-(6-Aminopyridin-2-yl)acetamide: Contains an amide group instead of a nitrile group

Uniqueness

2-(6-Aminopyridin-2-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound for the development of new drugs and other bioactive molecules .

Properties

IUPAC Name

2-(6-aminopyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWKDUSQBNSLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596152
Record name (6-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400776-68-3
Record name (6-Aminopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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